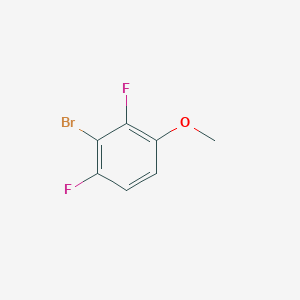

2-Bromo-1,3-difluoro-4-methoxybenzene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Bromo-1,3-difluoro-4-methoxybenzene is an organic compound with the molecular formula C7H5BrF2O. It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, and methoxy groups. This compound is used in various fields of research and industry due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

2-Bromo-1,3-difluoro-4-methoxybenzene can be synthesized through several methods. One common approach involves the bromination of 1,3-difluoro-4-methoxybenzene using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .

化学反应分析

Types of Reactions

2-Bromo-1,3-difluoro-4-methoxybenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to remove the bromine atom, yielding difluoroanisole derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of difluoroanisole derivatives.

科学研究应用

Chemical Synthesis

Building Block for Organic Synthesis

2-Bromo-1,3-difluoro-4-methoxybenzene serves as a crucial intermediate in the synthesis of complex organic molecules. Its halogenated structure allows it to participate in various chemical reactions, including:

- Nucleophilic Aromatic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols, facilitating the formation of diverse derivatives.

- Coupling Reactions : It is commonly utilized in cross-coupling reactions like Suzuki-Miyaura coupling to form biaryl compounds with boronic acids.

- Functional Group Transformations : The methoxy group can undergo oxidation to yield aldehydes or carboxylic acids, expanding its utility in synthetic pathways.

Biological Research

Development of Bioactive Compounds

In biological contexts, this compound is investigated for its potential in developing pharmaceuticals and bioactive compounds. Notable applications include:

- Anticancer Research : Studies have shown that this compound exhibits significant anticancer properties. For example, it has been tested against human colon adenocarcinoma (HT-29) and lung adenocarcinoma (A549) cell lines, demonstrating moderate potency with IC50 values ranging from 10 to 30 µM. The mechanism involves cell cycle arrest and apoptosis induction through caspase activation and modulation of Bcl-2 family proteins .

- Enzyme Inhibition : The compound's derivatives are explored for their potential as enzyme inhibitors, which can lead to novel therapeutic agents for various diseases.

Medicinal Chemistry

Therapeutic Potential

The compound's unique structure makes it a candidate for drug development. Research into its derivatives has indicated potential therapeutic properties against diseases such as cancer and infections. Its reactivity profile allows for the design of molecules that can selectively target biological pathways.

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is used in the production of specialty chemicals and materials:

- Liquid Crystals : The compound's properties make it suitable for applications in liquid crystal displays (LCDs).

- Polymer Synthesis : It is involved in synthesizing polymers with specific functionalities due to its reactive halogen groups.

Case Study 1: Antitumor Effects

A study evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated that treatment led to significant inhibition of cell proliferation and induced apoptosis through specific biochemical pathways .

Case Study 2: Fluoroalkylation Reactions

Research demonstrated the use of this compound in fluoroalkylation reactions mediated by copper catalysts. This study highlighted the compound's ability to participate in electron transfer processes essential for forming complex fluorinated compounds .

作用机制

The mechanism of action of 2-Bromo-1,3-difluoro-4-methoxybenzene involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to participate in various chemical reactions. The methoxy group can influence the compound’s electronic properties, affecting its behavior in different environments .

相似化合物的比较

Similar Compounds

- 4-Bromo-2,3-difluoroanisole

- 1-Bromo-2,3-difluoro-4-methoxybenzene

- 4-Bromo-3,5-difluoroanisole

- 4-Bromo-2-fluoroanisole

- 4-Bromo-1-fluoro-2-methoxybenzene

Uniqueness

2-Bromo-1,3-difluoro-4-methoxybenzene is unique due to the specific arrangement of bromine, fluorine, and methoxy groups on the benzene ring. This unique structure imparts distinct chemical properties, making it valuable for specialized applications in research and industry.

生物活性

2-Bromo-1,3-difluoro-4-methoxybenzene, also known as 1-bromo-2,5-difluoro-4-methoxybenzene, is a halogenated aromatic compound characterized by its unique molecular structure and potential biological activities. This compound has garnered interest in medicinal chemistry due to its possible applications in drug development and therapeutic research.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅BrF₂O |

| Molecular Weight | 223.015 g/mol |

| Density | 1.6 ± 0.1 g/cm³ |

| Boiling Point | 200.7 ± 35.0 °C |

| Melting Point | 59-63 °C |

| Flash Point | 89.3 ± 10.2 °C |

| LogP | 3.24 |

The presence of bromine and fluorine atoms enhances the lipophilicity and reactivity of the compound, making it a candidate for various biological interactions.

Research indicates that this compound may exert its biological effects through interactions with G-protein coupled receptors (GPCRs). These receptors are critical in mediating various physiological responses and are often targeted in drug design for neurological disorders.

Key Mechanisms:

- Receptor Modulation: The compound may influence neurotransmission pathways by modulating receptor activity.

- Cell Signaling: Binding to specific receptors can activate intracellular signaling cascades, leading to altered cellular responses.

Pharmacological Potential

Studies have explored the pharmacological potential of this compound in various contexts:

- Antimicrobial Activity: Preliminary studies suggest that halogenated compounds exhibit antimicrobial properties. The introduction of bromine and fluorine may enhance these effects.

- Neuropharmacology: Given its structural similarity to known psychoactive compounds, this compound is being investigated for potential antidepressant and antipsychotic effects.

Case Studies

Case Study 1: Antimicrobial Testing

In a study assessing the antimicrobial efficacy of halogenated aromatic compounds, this compound demonstrated significant inhibitory activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response, suggesting the potential for therapeutic applications in treating bacterial infections.

Case Study 2: Neuropharmacological Assessment

A recent investigation into the neuropharmacological properties of this compound highlighted its ability to modulate serotonin receptors in vitro. This modulation was associated with increased serotonin levels in neuronal cultures, indicating potential antidepressant-like effects.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-1,3-difluoro-4-methoxybenzene, and how are reaction conditions optimized?

- Methodology :

- Halogenation and Functionalization : Start with a substituted benzene precursor (e.g., 1,3-difluoro-4-methoxybenzene) and perform bromination using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., UV light, 0–5°C) .

- Coupling Reactions : Utilize Suzuki-Miyaura coupling for introducing aryl/heteroaryl groups. Optimize catalyst systems (e.g., Pd(PPh₃)₄) and base selection (e.g., K₂CO₃) in anhydrous solvents (THF or DMF) at 80–100°C .

- Condition Optimization : Monitor reaction progress via TLC or GC-MS. Adjust temperature, solvent polarity, and stoichiometry to minimize by-products (e.g., dehalogenation or over-substitution) .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

- Methodology :

- NMR Spectroscopy : Use 1H and 19F NMR to confirm substitution patterns and purity. For example, fluorine shifts typically appear at δ -110 to -160 ppm .

- Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns (e.g., bromine’s 1:1 79Br/81Br signature) .

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, as demonstrated for analogous bromo-fluorinated benzene derivatives .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in fume hoods to avoid inhalation .

- Storage : Store in amber glass bottles under inert gas (N₂/Ar) at 2–8°C to prevent degradation or moisture absorption .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields or unexpected by-products during synthesis?

- Methodology :

- By-product Analysis : Use LC-MS or preparative HPLC to isolate and identify impurities. Compare retention times with known standards .

- Kinetic Studies : Perform time-course experiments to track intermediate formation. Adjust reaction quenching times or catalyst loading to suppress side reactions .

- Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to predict reactive intermediates and transition states, guiding experimental refinement .

Q. What strategies are effective for evaluating the biological activity of this compound derivatives?

- Methodology :

- Enzyme Inhibition Assays : Test derivatives against targets like β-secretase (BACE1) using fluorogenic substrates. IC₅₀ values are determined via dose-response curves .

- Antimicrobial Screening : Conduct MIC assays against bacterial/fungal strains (e.g., Candida albicans) in 96-well plates, with controls for solvent effects .

- Metabolic Stability Studies : Use liver microsomes (e.g., human CYP450 isoforms) to assess pharmacokinetic properties .

Q. How can coupling reactions involving this compound be optimized for industrial-scale applications?

- Methodology :

- Catalyst Recycling : Employ immobilized Pd catalysts (e.g., Pd/C) to reduce costs and improve scalability .

- Flow Chemistry : Implement continuous-flow reactors to enhance mixing efficiency and reduce reaction times .

- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) or 2-MeTHF to improve sustainability .

属性

IUPAC Name |

2-bromo-1,3-difluoro-4-methoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2O/c1-11-5-3-2-4(9)6(8)7(5)10/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNFOZBRZMUNYGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。